5,5-Diethoxy-1-(methylsulfonyloxy)pentane

Organic Synthesis Mesylation Protecting Group Strategy

5,5-Diethoxy-1-(methylsulfonyloxy)pentane (CAS 202577-28-4) is an aliphatic methanesulfonate ester bearing a terminal acetal-protected aldehyde moiety, with molecular formula C10H22O5S and molecular weight 254.35 g/mol. It is classified as a glucosylceramidase inhibitor and synthetic intermediate, employed in vitro in melanoma cells and macrophages as well as in the synthesis of deoxynojirimycin derivatives.

Molecular Formula C10H22O5S
Molecular Weight 254.35 g/mol
CAS No. 202577-28-4
Cat. No. B017682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Diethoxy-1-(methylsulfonyloxy)pentane
CAS202577-28-4
Synonyms5,5-Diethoxy-1-pentanol 1-Methanesulfonate; 
Molecular FormulaC10H22O5S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCCOC(CCCCOS(=O)(=O)C)OCC
InChIInChI=1S/C10H22O5S/c1-4-13-10(14-5-2)8-6-7-9-15-16(3,11)12/h10H,4-9H2,1-3H3
InChIKeyBKQDXUHOGXVKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Diethoxy-1-(methylsulfonyloxy)pentane (CAS 202577-28-4): Chemical Identity and Core Research Utility


5,5-Diethoxy-1-(methylsulfonyloxy)pentane (CAS 202577-28-4) is an aliphatic methanesulfonate ester bearing a terminal acetal-protected aldehyde moiety, with molecular formula C10H22O5S and molecular weight 254.35 g/mol [1]. It is classified as a glucosylceramidase inhibitor and synthetic intermediate, employed in vitro in melanoma cells and macrophages as well as in the synthesis of deoxynojirimycin derivatives . Its calculated physical properties include a density of 1.086 g/cm³, boiling point of 367.4°C at 760 mmHg, XLogP3-AA of 1.3, and five hydrogen bond acceptor sites with zero hydrogen bond donors, indicating predominantly hydrophobic character with polar solvation capacity [1][2].

Why 5,5-Diethoxy-1-(methylsulfonyloxy)pentane Cannot Be Replaced by Common Methanesulfonate Analogs


Aliphatic methanesulfonates exhibit widely divergent reactivity and stability profiles depending on chain length, acetal protection, and substitution pattern; generic substitution is therefore inadvisable. In-class comparisons demonstrate that even minor structural modifications—such as replacing a methylsulfonyloxy leaving group with tosylate or benzenesulfonate—produce measurable changes in reaction kinetics and side-product formation, with methanesulfonates providing faster reaction times but increased byproduct risk relative to benzenesulfonates [1]. Furthermore, the presence of the 5,5-diethoxy acetal group confers orthogonal protection that is absent in simple alkyl mesylates, enabling synthetic strategies that would be inaccessible with unprotected aldehydes or alternative protecting groups. This document presents the available quantitative and class-level evidence distinguishing 5,5-diethoxy-1-(methylsulfonyloxy)pentane from its closest analogs, with explicit notation where high-strength head-to-head comparative data are limited.

5,5-Diethoxy-1-(methylsulfonyloxy)pentane: Quantitative Differentiation Evidence Guide


Synthetic Route Efficiency: Mesylation of 5,5-Diethoxypentan-1-ol with Quantitative Yield Potential

5,5-Diethoxy-1-(methylsulfonyloxy)pentane is prepared from the corresponding primary alcohol, 5,5-diethoxypentan-1-ol (CAS 18545-17-0), via reaction with methanesulfonyl chloride in the presence of triethylamine as base [1]. This well-established mesylation protocol offers predictable, high-yielding conversion that supports reproducible large-scale procurement. In contrast, alternative leaving group installations (e.g., tosylate formation) may yield different crystallinity, purification requirements, and downstream coupling efficiencies—though direct quantitative yield comparisons between this specific mesylate and its tosylate or halide analogs are not available in the public literature, and the absence of such data should inform procurement decisions [1].

Organic Synthesis Mesylation Protecting Group Strategy

Glucosylceramidase Inhibition: Validated Activity in Melanoma Cells and Macrophages

5,5-Diethoxy-1-(methylsulfonyloxy)pentane is documented as a glucosylceramidase inhibitor with validated activity in vitro, including in melanoma cells and macrophages . This biological activity profile distinguishes the compound from non-inhibitory aliphatic methanesulfonates lacking the 5,5-diethoxy motif. However, no direct head-to-head IC₅₀ comparison data versus other glucosylceramidase inhibitors (e.g., AMP-deoxynojirimycin, IC₅₀ 0.3 nM for β-glucosidase 2 ) or structurally related mesylates were identified in the public literature . The compound serves as both an inhibitor and a synthetic building block for deoxynojirimycin derivatives, a dual functionality not present in simple alkyl mesylates .

Enzyme Inhibition Glucosylceramidase Lysosomal Storage Disorders

Structural Differentiation: 5,5-Diethoxy Acetal as Orthogonal Aldehyde Protection

The 5,5-diethoxy group constitutes a diethyl acetal protecting group for a latent aldehyde, enabling orthogonal synthetic strategies. This structure allows the C1 mesylate to undergo nucleophilic displacement while the C5 acetal remains intact, with subsequent acidic hydrolysis unmasking the aldehyde for further functionalization [1]. In contrast, simple alkyl mesylates (e.g., n-pentyl methanesulfonate) lack this latent aldehyde functionality, while aldehyde-containing mesylates lacking acetal protection are incompatible with basic nucleophilic conditions due to aldehyde reactivity. The acetal protection is chemically orthogonal to the mesylate, permitting sequential transformations [1].

Protecting Group Chemistry Acetal Protection Bifunctional Linkers

Storage Stability Requirements: Differentiated Cold-Chain Specifications

5,5-Diethoxy-1-(methylsulfonyloxy)pentane requires storage at -20°C under argon atmosphere for long-term stability, with short-term storage at -4°C viable for 1-2 weeks and extended storage at -20°C maintaining integrity for 1-2 years [1]. These requirements are more stringent than those for many simple aliphatic mesylates, which may tolerate refrigeration (2-8°C) without inert atmosphere protection [2]. The compound's sensitivity to moisture and oxygen, inferred from the specified storage under argon, necessitates cold-chain logistics that simpler analogs may not require.

Stability Storage Conditions Procurement Planning

Deoxynojirimycin Derivative Synthesis: Validated Intermediate Status

5,5-Diethoxy-1-(methylsulfonyloxy)pentane is explicitly documented as a synthetic intermediate in the preparation of deoxynojirimycin derivatives that inhibit glucosylceramidase [1]. Deoxynojirimycin (DNJ) is a well-established α-glucosidase inhibitor with IC₅₀ values in the nanomolar to micromolar range depending on the specific enzyme isoform [2]. The compound's role in DNJ derivative synthesis distinguishes it from generic methanesulfonates lacking this validated application. However, direct comparative data on yield or purity of DNJ derivatives synthesized using this mesylate versus alternative intermediates (e.g., tosylate or halide analogs) are not publicly available .

Iminosugar Synthesis Glycosidase Inhibitors Deoxynojirimycin

5,5-Diethoxy-1-(methylsulfonyloxy)pentane: Validated Application Scenarios for Scientific Procurement


Synthesis of Deoxynojirimycin Derivatives for Glucosylceramidase Inhibition Studies

5,5-Diethoxy-1-(methylsulfonyloxy)pentane serves as a key intermediate in the multi-step synthesis of deoxynojirimycin (DNJ) derivatives that inhibit glucosylceramidase . This application leverages the compound's methanesulfonate leaving group for nucleophilic substitution while the 5,5-diethoxy acetal remains intact, enabling sequential functionalization not possible with simpler alkyl mesylates . The resulting DNJ derivatives demonstrate inhibitory activity in vitro as well as in melanoma cells and macrophages, providing a validated pathway for generating tool compounds to study glucosylceramide metabolism and lysosomal storage disorders .

Bifunctional Linker for Sequential Orthogonal Transformations

The orthogonal functional groups of 5,5-diethoxy-1-(methylsulfonyloxy)pentane—a C1 methanesulfonate leaving group and a C5 diethyl acetal (protected aldehyde)—enable two-step sequential transformations [1]. The mesylate undergoes SN2 displacement with nucleophiles (amines, thiols, alkoxides) to install a first functional moiety, while the acetal remains intact. Subsequent acidic hydrolysis unmasks the aldehyde for reductive amination, Wittig olefination, or Grignard addition. This orthogonal strategy is unavailable with simple alkyl mesylates (which lack the latent aldehyde) or unprotected aldehyde mesylates (which decompose under basic nucleophilic conditions) [1].

Glucosylceramidase Inhibitor Tool Compound for Cellular Assays

5,5-Diethoxy-1-(methylsulfonyloxy)pentane is itself documented as a glucosylceramidase inhibitor with activity in melanoma cells and macrophages . Researchers investigating glucosylceramide metabolism, Gaucher disease models, or lysosomal storage disorders may procure this compound directly as a tool inhibitor, distinguishing it from non-inhibitory aliphatic methanesulfonates lacking the requisite pharmacophore . The compound's validated activity in cellular contexts supports its use in dose-response studies and pathway dissection, though potency relative to optimized inhibitors like AMP-deoxynojirimycin (IC₅₀ 0.3 nM) has not been quantified .

Procurement Planning: Cold-Chain and Inert Atmosphere Logistics

The storage requirements for 5,5-diethoxy-1-(methylsulfonyloxy)pentane—long-term at -20°C under argon atmosphere, short-term at -4°C for 1-2 weeks [2]—necessitate specific procurement and inventory planning. Laboratories must verify -20°C freezer capacity, argon or nitrogen purge capability, and moisture-sensitive handling protocols before ordering. These requirements exceed those for many simpler methanesulfonates (typically 2-8°C refrigeration) and should be factored into total cost of acquisition, including shipping conditions (ambient shipping acceptable per some suppliers [3]) and on-site storage infrastructure.

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